Cas no 14408-88-9 (9-Acridinamine,N-(4-chlorophenyl)-, hydrochloride (1:?))

9-Acridinamine,N-(4-chlorophenyl)-, hydrochloride (1:?) structure
14408-88-9 structure
Product Name:9-Acridinamine,N-(4-chlorophenyl)-, hydrochloride (1:?)
CAS No:14408-88-9
MF:C19H14Cl2N2
MW:341.233862400055
CID:211982
PubChem ID:152609
Update Time:2025-04-19

9-Acridinamine,N-(4-chlorophenyl)-, hydrochloride (1:?) Chemical and Physical Properties

Names and Identifiers

    • 9-Acridinamine,N-(4-chlorophenyl)-, hydrochloride (1:?)
    • 9-Acridinamine, N-(4-chlorophenyl)-, monohydrochloride
    • N-(4-Chlorophenyl)-9-acridinamine monohydrochloride
    • DTXSID30932204
    • Acridine, 9-(p-chloroanilino)-, hydrochloride
    • NSC 146521
    • NSC-146521
    • NSC146521
    • N-(4-Chlorophenyl)acridin-9(10H)-imine--hydrogen chloride (1/1)
    • 14408-88-9
    • 64895-34-7
    • 9-(p-Chloroanilino)acridine hydrochloride
    • Inchi: 1S/C19H13ClN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H
    • InChI Key: KZKOZAGMRBLSBI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1C2C=CC=CC=2N=C2C=CC=CC=12.Cl

Computed Properties

  • Exact Mass: 340.053
  • Monoisotopic Mass: 340.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.331
  • Boiling Point: 461.3°Cat760mmHg
  • Flash Point: 232.8°C
  • Refractive Index: 1.761

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